molecular formula C9H14ClN B2645248 N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride CAS No. 2490432-03-4

N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride

Cat. No.: B2645248
CAS No.: 2490432-03-4
M. Wt: 171.67
InChI Key: XDTPNIRUXCBJJG-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the methanamine backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride typically involves the methylation of 3-methylbenzylamine. One common method is the reductive amination of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl group on the nitrogen can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-Methyl-1-(3-methylphenyl)methanamine N-oxide.

    Reduction: Secondary amines such as N-methyl-3-methylphenylamine.

    Substitution: Various substituted amines depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme catalysis, or receptor-ligand binding, depending on the specific application.

Comparison with Similar Compounds

  • N-Methyl-1-phenylmethanamine;hydrochloride
  • N-Methyl-1-naphthalenemethylamine;hydrochloride
  • N-Methyl-1-(2-methylphenyl)methanamine;hydrochloride

Comparison:

  • N-Methyl-1-phenylmethanamine;hydrochloride: Similar structure but lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
  • N-Methyl-1-naphthalenemethylamine;hydrochloride: Contains a naphthalene ring instead of a phenyl ring, leading to different steric and electronic effects.
  • N-Methyl-1-(2-methylphenyl)methanamine;hydrochloride: The position of the methyl group on the phenyl ring is different, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

N-methyl-1-(3-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8-4-3-5-9(6-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTPNIRUXCBJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-03-4
Record name methyl[(3-methylphenyl)methyl]amine hydrochloride
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